molecular formula C23H24ClNO6S B13714231 chloromethyl (7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalene-2-carboxylate

chloromethyl (7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalene-2-carboxylate

Cat. No.: B13714231
M. Wt: 478.0 g/mol
InChI Key: ZSPDEGWRRUIQQA-INIZCTEOSA-N
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Description

Chloromethyl (7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalene-2-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as chloromethyl, acetamido, dimethoxy, and methylsulfanyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloromethyl (7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalene-2-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the benzo[a]heptalene core: This can be achieved through a series of cyclization reactions involving aromatic precursors.

    Introduction of functional groups: The chloromethyl, acetamido, dimethoxy, and methylsulfanyl groups are introduced through various substitution reactions.

    Final assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry at the 7S position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl (7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new carbon-nitrogen or carbon-sulfur bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amines, thioethers

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly due to its unique structure and functional groups which may interact with biological targets.

    Organic Synthesis:

    Materials Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of chloromethyl (7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalene-2-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The presence of multiple functional groups allows for a variety of interactions at the molecular level, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.

Comparison with Similar Compounds

Chloromethyl (7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalene-2-carboxylate can be compared with other compounds that have similar structural features:

Conclusion

This compound is a compound with significant potential in various fields of scientific research. Its unique structure and diverse functional groups make it a versatile molecule for applications in medicinal chemistry, organic synthesis, and materials science. Further research into its properties and reactions will likely uncover even more uses for this intriguing compound.

Properties

Molecular Formula

C23H24ClNO6S

Molecular Weight

478.0 g/mol

IUPAC Name

chloromethyl (7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalene-2-carboxylate

InChI

InChI=1S/C23H24ClNO6S/c1-12(26)25-16-7-5-13-9-18(29-2)21(23(28)31-11-24)22(30-3)20(13)14-6-8-19(32-4)17(27)10-15(14)16/h6,8-10,16H,5,7,11H2,1-4H3,(H,25,26)/t16-/m0/s1

InChI Key

ZSPDEGWRRUIQQA-INIZCTEOSA-N

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)C(=O)OCCl)OC

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)C(=O)OCCl)OC

Origin of Product

United States

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